molecular formula C48H82O18 B1671523 Ginsenoside Re CAS No. 52286-59-6

Ginsenoside Re

Cat. No. B1671523
CAS RN: 52286-59-6
M. Wt: 947.2 g/mol
InChI Key: PWAOOJDMFUQOKB-QVURTQSMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ginsenoside Re is a protopanaxatriol-type saponin extracted from the berry, leaf, stem, flower bud, and root of Panax ginseng . It has been attracting attention as a dietary phytochemical . It is a major ginsenoside in ginseng and exhibits multiple pharmacological activities via different mechanisms .


Synthesis Analysis

The synthetic pathway of Ginsenoside Re involves the use of 2,3-oxysqualene, which is catalytically generated from the end product of the mevalonate (MVA) and 2-c-methyl-d-erythritol 4-phosphate (MEP) pathways as the substrate for the synthesis of the triterpene molecular skeleton .


Molecular Structure Analysis

Ginsenoside Re belongs to the 20 (S)-protopanaxatriol group . It is a panaxatriol saponin that is more abundant in some Panax species .


Chemical Reactions Analysis

Ginsenoside Re may undergo chemical transformations involving deglycosylation, hydration, dehydration, and epimerization reactions . It is also known to be metabolized mainly to Rh 1 and F 1 by intestinal microflora before absorption into the blood .


Physical And Chemical Properties Analysis

Ginsenoside Re is a phytosterol found in the ginseng root . It is believed to be the main contributor to ginseng’s protection against damage from cardiac ischemia by inhibiting calcium accumulation in the mitochondria .

Scientific Research Applications

Diabetes and Metabolic Disorders

Ginsenoside Re has been studied in the context of diabetes and metabolic disorders. A study found that ginsenoside Re did not improve β-cell function or insulin sensitivity in overweight and obese subjects with impaired glucose tolerance or diabetes, suggesting limited efficacy in these areas (Reeds et al., 2011). In contrast, another study indicated that ginsenoside Re lowers blood glucose and lipid levels by activating AMP-activated protein kinase in human hepatocytes and high-fat diet-fed mice, showing potential benefits for metabolic health (Quan et al., 2011).

Cardiovascular Health

Several studies highlight the role of ginsenoside Re in cardiovascular health. It is reported to have effects on heart disease through properties like antioxidation, reduced platelet adhesion, vasomotor regulation, and influencing ion channels (Lee & Kim, 2014). Ginsenoside Re also shows potential in ameliorating ischemia and reperfusion injury in the heart, suggesting cardioprotective effects (Lim, Lim, & Kim, 2013).

Cognitive Functions and Neuroprotection

Ginsenoside Re has been observed to attenuate diabetes-associated cognitive deficits in rats, indicating its potential in improving cognitive functions and managing diabetes-related complications (Liu et al., 2012). It also shows promise in protecting against brain insulin resistance and cognitive dysfunction in high-fat diet-induced conditions (Kim et al., 2017).

Anti-Inflammatory and Antioxidant Properties

Ginsenoside Re demonstrates defensive properties against UV-B-induced oxidative stress, particularly in skin cells, showing its antioxidant potential (Shin et al., 2018). Its anti-inflammatory effects have been noted in the context of microglial activation and dopaminergic degeneration, indicating its relevance in neurological disorders (Shin et al., 2014).

Miscellaneous Applications

Additional research on ginsenoside Re includes its potential in antiviral activity against various viruses (Song et al., 2014) and possible benefits in managing symptoms of myelosuppression (Han et al., 2018).

Safety And Hazards

Ginsenoside Re is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Ginsenoside Re has potential for future applications in the treatment of various diseases . The discovery of more glycosyltransferases and improving their catalytic efficiencies are essential for the metabolic engineering of rare ginsenosides .

properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O18/c1-21(2)11-10-14-48(9,66-42-38(60)35(57)32(54)26(19-49)63-42)23-12-16-46(7)30(23)24(51)17-28-45(6)15-13-29(52)44(4,5)40(45)25(18-47(28,46)8)62-43-39(36(58)33(55)27(20-50)64-43)65-41-37(59)34(56)31(53)22(3)61-41/h11,22-43,49-60H,10,12-20H2,1-9H3/t22-,23-,24+,25-,26+,27+,28+,29-,30-,31-,32+,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,43+,45+,46+,47+,48-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAOOJDMFUQOKB-WCZZMFLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5[C@](C)(CCC=C(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)[C@@]7([C@@H]3C([C@H](CC7)O)(C)C)C)C)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317298
Record name Ginsenoside Re
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

947.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ginsenoside B2

CAS RN

52286-59-6
Record name Ginsenoside Re
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52286-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ginsenoside Re
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052286596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ginsenoside B2
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14815
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ginsenoside Re
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-O-(6-deoxy-α-L-mannopyranosyl)-(3β,6α,12β)-20-(β-D-glucopyranosyloxy)-3,12-dihydroxydammar-24-en-6-yl-β-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.541
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GINSENOSIDE B2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46F3R0BL3I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
7,590
Citations
XY Gao, GC Liu, JX Zhang, LH Wang, C Xu… - Frontiers in …, 2022 - frontiersin.org
… Ginsenoside Re is a protopanaxatriol-type saponin extracted from the berry, leaf, stem, flower bud, and root of Panax ginseng. In recent years, ginsenoside Re (Re) has been attracting …
Number of citations: 21 www.frontiersin.org
L Peng, S Sun, LH Xie, SM Wicks… - Cardiovascular …, 2012 - Wiley Online Library
Ginsenosides are the bioactive constituents of ginseng, a key herb in traditional Chinese medicine. As a single component of ginseng, ginsenoside Re (G‐Re) belongs to the …
Number of citations: 83 onlinelibrary.wiley.com
D Peng, H Wang, C Qu, L Xie… - Chinese …, 2012 - cmjournal.biomedcentral.com
Ginsenosides, the bioactive components of ginseng, can be divided into two major groups, namely 20(S)-protopanaxatriol (eg Re, Rg1, Rg2, and Rb3) and 20(S)-protopanaxadiol (eg …
Number of citations: 58 cmjournal.biomedcentral.com
JT Xie, SR Mehendale, X Li, R Quigg, X Wang… - … et Biophysica Acta (BBA …, 2005 - Elsevier
… We evaluated the anti-diabetic effects of ginsenoside Re in adult male C57BL/6J ob/ob mice… mg/kg ginsenoside Re for 12 consecutive days. Dose-related effects of ginsenoside Re on …
Number of citations: 225 www.sciencedirect.com
JT Xie, ZH Shao, TLV Hoek, WT Chang, J Li… - European journal of …, 2006 - Elsevier
… Our results also indicated that the specific ginsenoside Re is more abundant in the leaf and … activity of ginsenoside Re in cultured chick cardiomyocytes and cell-free chemical systems. …
Number of citations: 213 www.sciencedirect.com
EA Bae, J Shin, DH Kim - Biological and Pharmaceutical Bulletin, 2005 - jstage.jst.go.jp
… that ginsenoside Re was … ginsenoside Re-metabolizing intestinal bacteria were isolated from human feces, their metabolic activity measured and the estrogenic effect of ginsenoside Re, …
Number of citations: 177 www.jstage.jst.go.jp
IA Lee, SR Hyam, SE Jang, MJ Han… - Journal of agricultural …, 2012 - ACS Publications
… Ginsenoside Re inhibited colon shortening and myeloperoxidase activity in TNBS-treated mice. Ginsenoside Re … Ginsenoside Re (20 mg/kg) inhibited the activation of NF-κB in TNBS-…
Number of citations: 108 pubs.acs.org
WCS Cho, WS Chung, SKW Lee, AWN Leung… - European journal of …, 2006 - Elsevier
… to ginsenoside Re (Attele et al., 2002, Xie et al., 2005). However, the mechanism of actions of ginsenoside Re remains to be elucidated. In this study, the action of ginsenoside Re on …
Number of citations: 384 www.sciencedirect.com
KM Joo, JH Lee, HY Jeon, CW Park, DK Hong… - … of pharmaceutical and …, 2010 - Elsevier
… behavior of ginsenoside Re with pure ginsenoside Re remained … ginsenoside Re to know the accurate systemic behavior of ginsenoside Re after consumption of pure ginsenoside Re …
Number of citations: 127 www.sciencedirect.com
KH Lim, DJ Lim, JH Kim - Journal of ginseng research, 2013 - ncbi.nlm.nih.gov
… Among them, ginsenoside-Re (G-Re) is one of the compounds with the highest content in Panax ginseng and is responsible for pharmacological effects. However, it is not yet well …
Number of citations: 61 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.